2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a benzyloxyphenyl group
Properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-7-15(8-3-1)14-24-17-10-6-9-16(13-17)20-22-19(23-25-20)18-11-4-5-12-21-18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIWUIHPGJBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl3) and is conducted under reflux conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically employs a palladium catalyst, a base like potassium carbonate (K2CO3), and a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with molecular targets such as DNA and enzymes. The oxadiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}benzene
- **2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}thiophene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
